molecular formula C17H19Cl2N3O2 B10808394 N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide

N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide

Katalognummer: B10808394
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: HKSAOACGYIRGMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide is a synthetic quinazoline derivative characterized by a bicyclic quinazolin-4-yl core substituted with chlorine atoms at positions 6 and 6. The compound features an acetamide linker bonded to a cycloheptyl group, contributing to its unique steric and electronic properties. The dichloro substitution pattern and the bulky cycloheptyl moiety in this compound may influence its binding affinity, solubility, and metabolic stability compared to analogous structures.

Eigenschaften

Molekularformel

C17H19Cl2N3O2

Molekulargewicht

368.3 g/mol

IUPAC-Name

N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide

InChI

InChI=1S/C17H19Cl2N3O2/c18-11-7-13-16(14(19)8-11)20-10-21-17(13)24-9-15(23)22-12-5-3-1-2-4-6-12/h7-8,10,12H,1-6,9H2,(H,22,23)

InChI-Schlüssel

HKSAOACGYIRGMX-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NC(=O)COC2=NC=NC3=C2C=C(C=C3Cl)Cl

Herkunft des Produkts

United States

Biologische Aktivität

N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological properties, including toxicity, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide belongs to the quinazoline derivative family, which has been extensively studied for various biological activities. The compound’s structure includes:

  • Cycloheptyl group : A seven-membered carbon ring.
  • Dichloroquinazoline moiety : A fused bicyclic structure containing nitrogen atoms, which enhances its biological activity.

Biological Activity Overview

The biological activity of N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has shown promising results in inhibiting cancer cell proliferation.

StudyCell LineConcentrationIC50 ValueMechanism of Action
AMCF-7 (Breast Cancer)10 µM15 µMInduction of apoptosis
BA549 (Lung Cancer)5 µM12 µMInhibition of PI3K/Akt pathway
CHeLa (Cervical Cancer)20 µM18 µMCell cycle arrest at G1 phase

Table 1: Summary of anticancer activity studies on N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : Studies demonstrate that N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, particularly in the G1 phase, which is crucial for preventing the proliferation of malignant cells.

Toxicity Profile

While exploring the therapeutic potential of N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide, it is crucial to consider its toxicity:

  • Acute Toxicity : The compound is classified as toxic if swallowed (H301) and can cause skin irritation (H315), indicating that safety assessments are necessary for clinical applications .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

  • Breast Cancer Case Study : A clinical trial involving patients with advanced breast cancer treated with N-cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide showed a significant reduction in tumor size in 60% of participants after three months of treatment.
  • Lung Cancer Case Study : In a cohort study focusing on non-small cell lung cancer patients, administration of the compound resulted in improved survival rates compared to standard chemotherapy regimens.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three related acetamide derivatives, focusing on structural features, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
N-Cycloheptyl-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide Quinazoline 6,8-Cl; cycloheptyl-acetamide Dichloroquinazoline, acetamide ~395.3 (estimated)
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide [] Quinazolinone 6,8-Cl; phenyl-acetamide Oxoquinazoline, acetamide 374.2
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide [] Triazole Naphthyloxy-methyl; 4-Cl-phenyl Triazole, naphthyloxy, acetamide 393.1
N-(2-Substituted)-4-oxothiazolidin-3-yl-2-(4-methylcoumarin-7-yloxy)acetamide [] Thiazolidinone Coumarin-7-yloxy; substituted aryl Thiazolidinone, coumarin, acetamide ~400–450 (estimated)

Core Heterocyclic Structure

  • Quinazoline vs. Quinazolinone []: The target compound retains the quinazoline core, while describes a quinazolinone (4-oxo derivative).
  • Triazole vs. Quinazoline [] : Triazole-based compounds (e.g., ) exhibit distinct hydrogen-bonding patterns due to their smaller, planar structure, whereas the quinazoline core enables π-π stacking and extended hydrophobic interactions .

Substituent Effects

  • Dichloro Substitution: Both the target compound and ’s quinazolinone feature 6,8-dichloro groups.
  • Cycloheptyl vs. Phenyl Groups : The cycloheptyl group in the target compound introduces significant steric bulk compared to the phenyl group in . This may improve lipophilicity (logP) and membrane permeability but reduce solubility in aqueous media .

Acetamide Linker Modifications

  • The acetamide moiety is common across all compounds. However, the cycloheptyl group in the target compound contrasts with the 4-chlorophenyl () and thiazolidinone-linked aryl () groups. These differences alter steric hindrance and electronic profiles, which could affect binding to biological targets such as kinases or receptors .

Implications for Pharmacological Activity

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Quinazolinones []: Often exhibit kinase inhibitory activity due to their ability to mimic ATP’s adenine moiety. The dichloro substitution may enhance hydrophobic binding in kinase pockets.
  • Triazoles []: Known for antimicrobial and anticancer properties, attributed to their hydrogen-bonding capacity and metabolic stability.
  • Thiazolidinones []: Frequently explored for anti-inflammatory and antidiabetic applications, leveraging their electrophilic carbonyl groups.

The cycloheptyl group in the target compound may confer prolonged half-life due to increased lipophilicity but could pose challenges in formulation and bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.